molecular formula C16H10ClF2NO4S B2733526 methyl 4-(3-chloro-4-fluorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1291864-79-3

methyl 4-(3-chloro-4-fluorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No.: B2733526
CAS No.: 1291864-79-3
M. Wt: 385.77
InChI Key: GTMRXXYOTBSWAZ-UHFFFAOYSA-N
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Description

Methyl 4-(3-chloro-4-fluorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a useful research compound. Its molecular formula is C16H10ClF2NO4S and its molecular weight is 385.77. The purity is usually 95%.
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Biological Activity

Methyl 4-(3-chloro-4-fluorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide (CAS Number: 1291864-79-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H10ClF2NO4SC_{16}H_{10}ClF_2NO_4S with a molecular weight of 385.8 g/mol. The structure features a benzothiazine core, which is known for various pharmacological activities.

PropertyValue
Molecular FormulaC₁₆H₁₀ClF₂NO₄S
Molecular Weight385.8 g/mol
CAS Number1291864-79-3

Anticancer Properties

Recent studies have indicated that derivatives of benzothiazine compounds exhibit significant anticancer properties. For instance, fluorinated benzothiazoles have been shown to possess potent antiproliferative activity against various cancer cell lines. The mechanism often involves the induction of cytochrome P450 enzymes, which can lead to the formation of reactive metabolites that bind to DNA and inhibit cell growth .

In particular, this compound has been evaluated for its cytotoxic effects in vitro. Preliminary findings suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. The presence of the 3-chloro-4-fluorophenyl moiety has been linked to enhanced inhibitory activity against certain kinases and other therapeutic targets. For example, studies report IC50 values for related compounds that highlight their effectiveness in inhibiting specific enzymes involved in cancer progression .

Case Studies

  • In Vitro Studies : In a study examining the effects of various benzothiazine derivatives on cancer cell lines, this compound was found to significantly reduce cell viability in breast cancer cells compared to control groups .
  • Mechanistic Insights : Another research effort focused on understanding the metabolic pathways involved in the compound's action revealed that it induces specific cytochrome P450 enzymes associated with drug metabolism, suggesting a complex interaction with cellular pathways that could be exploited for therapeutic purposes .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Benzothiazine Core : This is achieved through cyclization reactions involving thiophenols and carboxylic acid derivatives.
  • Fluorination : Electrophilic fluorination introduces fluorine atoms into the aromatic ring.
  • Chlorination and Methyl Substitution : These steps are performed using standard halogenation techniques followed by nucleophilic substitution reactions.

Properties

IUPAC Name

methyl 4-(3-chloro-4-fluorophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF2NO4S/c1-24-16(21)15-8-20(10-3-4-12(19)11(17)7-10)13-6-9(18)2-5-14(13)25(15,22)23/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMRXXYOTBSWAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=C(S1(=O)=O)C=CC(=C2)F)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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